
6-Hydroxybromantane
説明
6-Hydroxy Bromantane is a research chemical noted for its potential role in the study of psychostimulant substances. It is primarily used in laboratory settings to investigate the biochemical profiles of related stimulants and their metabolites .
Synthesis Analysis
A convergent synthesis route of 6-hydroxygenistein (6-OHG) was reported, starting from cheap and readily available biochanin A, via methylation, bromination, methoxylation, and demethylation . The structure of the products was confirmed by MS, IR, 1H NMR, and 13C NMR analysis .Molecular Structure Analysis
The molecular formula of 6-Hydroxybromantane is C16H20BrNO, and it has a molecular weight of 322.24 . It has no defined stereocenters and no optical activity .科学的研究の応用
Use of 6-OHDA in Neuroscience Research : 6-OHDA is a neurotoxin used to study dopamine neurons in the brain, particularly in the context of Parkinson's disease. It's applied to create lesions in meso-striatal dopamine neurons, providing insights into neuroanatomy, neurochemistry, and electrophysiology of these neurons and their relationships with the basal ganglia. This approach has been significant in modeling aspects of Parkinson's disease (Schwarting & Huston, 1996).
Apoptosis Induced by 6-OHDA : Another study explored the cellular mechanism of 6-OHDA-induced neurodegeneration. It was found that 6-OHDA neurotoxicity is initiated via extracellular auto-oxidation, leading to oxidative stress and apoptosis. This study used PC12 cells, a neuronal-like, catecholaminergic cell line, to understand the neurotoxicity mechanisms (Hanrott et al., 2006).
6-OHDA-Induced Degeneration of Central Monoamine Neurons : Research conducted in 1968 demonstrated that intracerebral injection of 6-OHDA can cause degeneration of central dopamine and noradrenaline neurons. This was a pioneering study in using 6-OHDA for anatomical and functional studies on central monoamine neurons (Ungerstedt, 1968).
Behavioral Analysis in Brain Research Using 6-OHDA : Another study by Schwarting & Huston (1996) analyzed the functional deficits, recovery, and treatments in the unilateral 6-OHDA lesion model. This research provided substantial knowledge about the behavioral roles of dopamine neurons, recovery mechanisms from neurochemical depletions, and potential treatments for Parkinson's disease (Schwarting & Huston, 1996).
Use of 6-OHDA in Rat Models for Neurosurgery : Mendez & Finn (1975) reported the use of 6-OHDA for creating lesions in catecholamine neurons in rats. This technique mimics conditions found in Parkinson's disease and has been used for testing drugs for potential therapeutic use (Mendez & Finn, 1975).
作用機序
6-Hydroxybromantane has two ways of action: it easily forms free radicals and it is a potent inhibitor of the mitochondrial respiratory chain complexes I and IV . It is also used to explore its effects on cognitive and behavioral models, which can provide insights into the mechanisms of action for this class of compounds .
Safety and Hazards
特性
IUPAC Name |
6-(4-bromoanilino)adamantan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNO/c17-13-1-3-14(4-2-13)18-15-9-5-11-7-10(15)8-12(6-9)16(11)19/h1-4,9-12,15-16,18-19H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VALMSWJHKMROEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC(C2NC4=CC=C(C=C4)Br)CC1C3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20857735 | |
| Record name | 6-(4-Bromoanilino)tricyclo[3.3.1.1~3,7~]decan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20857735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxybromantane | |
CAS RN |
1007310-57-7 | |
| Record name | 6-Hydroxybromantane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1007310577 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-(4-Bromoanilino)tricyclo[3.3.1.1~3,7~]decan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20857735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-HYDROXYBROMANTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IB3C583PR4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



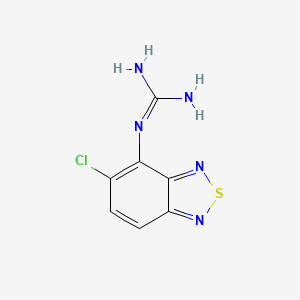
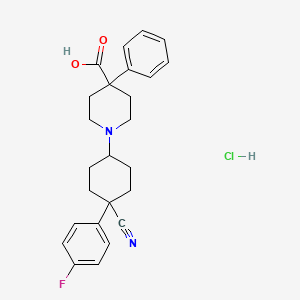

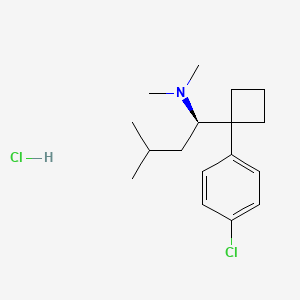

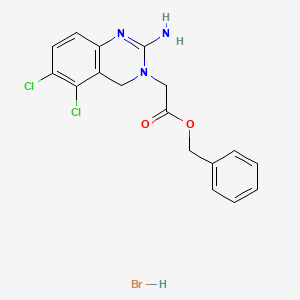

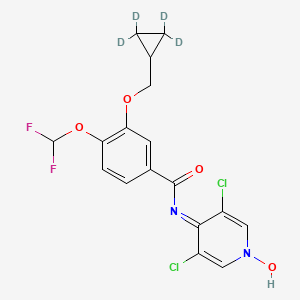
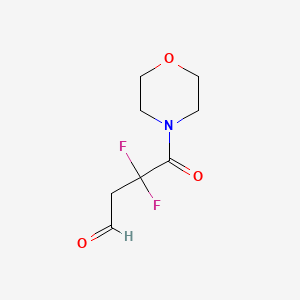

![2-[4-[2-HYDROXY-3-TRIDECYL OXYPROPYL]OXY]-2-HYDROXYPHENYL]-4,6-BIS(2,4-DIMETHYLPHENYL)-1,3,5-TRIAZIN](/img/structure/B586413.png)
![1-Bromotricyclo[3.1.0.0~2,6~]hexane](/img/structure/B586415.png)
![2-Hydroxy-6-methylbicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B586416.png)